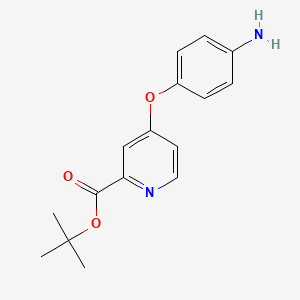

Tert-butyl 4-(4-aminophenoxy)picolinate

Description

Properties

Molecular Formula |

C16H18N2O3 |

|---|---|

Molecular Weight |

286.33 g/mol |

IUPAC Name |

tert-butyl 4-(4-aminophenoxy)pyridine-2-carboxylate |

InChI |

InChI=1S/C16H18N2O3/c1-16(2,3)21-15(19)14-10-13(8-9-18-14)20-12-6-4-11(17)5-7-12/h4-10H,17H2,1-3H3 |

InChI Key |

KCAPIUNPYGHDJX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and synthetic differences between tert-butyl 4-(4-aminophenoxy)picolinate and analogous compounds:

Reactivity and Stability

- Ester Hydrolysis: Tert-butyl esters exhibit superior stability under acidic/basic conditions compared to ethyl or methyl esters due to steric hindrance. For example, ethyl 4-(4-nitrophenoxy)picolinate (9a) is more prone to hydrolysis, requiring careful handling. In contrast, the N-methylamide derivative (compound 4) resists hydrolysis entirely due to the amide bond’s lower reactivity.

- Functional Group Versatility: The 4-aminophenoxy group in this compound allows for urea or sulfonamide formation, as demonstrated in its reaction with chloro-trifluoromethylphenyl urea precursors. Nitro groups (e.g., in compound 9a) can be reduced to amines, enabling further functionalization.

Analytical Characterization

- HPLC methods for this compound use Synergi 4µ POLAR-RP columns with methanol-phosphate gradients, ensuring >99% purity.

- GC/MS and FTIR are critical for confirming structural integrity in analogs like 4-methoxybutyrylfentanyl derivatives.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Tert-butyl 4-(4-aminophenoxy)picolinate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution. For example, reacting 4-aminophenol with a picolinate precursor (e.g., 4-chloro-N-methylpicolinamide) in a polar aprotic solvent like DMF or DMSO under basic conditions (e.g., potassium tert-butoxide or sodium hydride) at 80–100°C for 6–8 hours . Yield optimization involves controlling stoichiometry (1:1.05 molar ratio of phenol to chloride derivative), inert atmosphere (nitrogen), and post-reaction purification via liquid-liquid extraction (ethyl acetate/brine) followed by column chromatography .

Q. Which spectroscopic methods are most effective for characterizing the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the aromatic proton environment and tert-butyl group integrity. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., C₁₃H₁₃N₃O₂, MW 243.26) . Purity is assessed via High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm, ensuring >95% purity. Infrared (IR) spectroscopy identifies functional groups like the carbonyl (C=O stretch at ~1650 cm⁻¹) and amine (N-H stretch at ~3350 cm⁻¹) .

Advanced Research Questions

Q. How can researchers design and evaluate derivatives of this compound to improve antitumor activity, particularly against c-Met-dependent cancers?

- Methodological Answer : Structure-activity relationship (SAR) studies involve introducing substituents to the terminal benzene ring (e.g., halogens, methyl, or methoxy groups) and modifying the picolinamide scaffold. In vitro evaluation uses MTT assays against c-Met-driven cancer cell lines (e.g., HepG2 or HCT116) . Promising candidates undergo kinase inhibition profiling (e.g., c-Met IC₅₀ determination via enzymatic assays) and in vivo xenograft models to validate efficacy and pharmacokinetics (e.g., oral bioavailability and tumor volume reduction) .

Q. What methodologies are recommended for analyzing the metabolic stability and degradation pathways of this compound under physiological conditions?

- Methodological Answer : Simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) stability studies are conducted at 37°C for 24 hours. Degradation products are identified using Liquid Chromatography-Mass Spectrometry (LC-MS), with focus on tert-butyl group hydrolysis or oxidative deamination . Accelerated stability testing (40°C/75% RH for 6 months) evaluates solid-state degradation, supported by thermogravimetric analysis (TGA) to assess thermal stability .

Q. How should researchers address discrepancies between in vitro and in vivo activity data for this compound derivatives?

- Methodological Answer : In vitro-in vivo correlation (IVIVC) issues may arise from poor solubility or metabolic instability. Strategies include:

- Solubility enhancement : Use co-solvents (e.g., PEG 400) or nanoformulations.

- Metabolic profiling : Liver microsome assays (human/rodent) identify cytochrome P450-mediated degradation.

- Pharmacokinetic adjustments : Modify dosing regimens (e.g., twice daily) or employ prodrug strategies to improve half-life .

Q. What safety protocols are critical during the synthesis and handling of this compound in laboratory settings?

- Methodological Answer : Use fume hoods for reactions involving volatile solvents (DMF, thionyl chloride). Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. For skin/eye contact, rinse immediately with water for 15 minutes . Waste disposal follows institutional guidelines for organic amines and halogenated byproducts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.